molecular formula C10H13N3O B12998717 2-(2-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B12998717
M. Wt: 191.23 g/mol
InChI Key: MUOQCVDVLBTQFO-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound with the molecular formula C10H13N3O This compound features a pyrrolidine ring attached to a pyridine ring, with an aldehyde group and an amino group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives has been reported . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by various transformations.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of 2-(2-Aminopyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: Formation of 2-(2-Aminopyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The amino and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, potentially influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the combination of its pyrrolidine and pyridine rings, along with the presence of both amino and aldehyde functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-(2-aminopyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C10H13N3O/c11-10-8(3-1-5-12-10)9-4-2-6-13(9)7-14/h1,3,5,7,9H,2,4,6H2,(H2,11,12)

InChI Key

MUOQCVDVLBTQFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=C(N=CC=C2)N

Origin of Product

United States

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